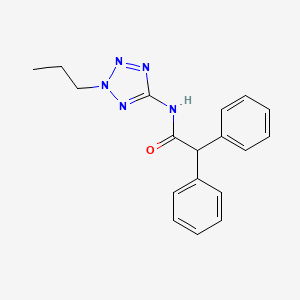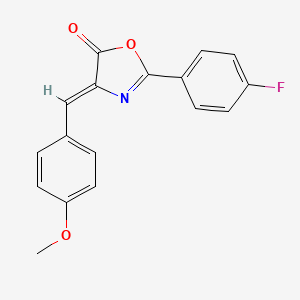![molecular formula C11H12F3NO2 B5721643 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5721643.png)
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by the name of TFMPP and belongs to the class of phenethylamines. Its molecular formula is C12H14F3NO2, and its molecular weight is 261.24 g/mol.
Mécanisme D'action
The mechanism of action of 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide is primarily through its interaction with various receptors in the body. It acts as a serotonin receptor agonist and can induce hallucinations and other psychoactive effects. It also has significant binding affinity for dopamine and adrenergic receptors, which can affect the release of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the central nervous system. It can induce hallucinations, altered perception, and other psychoactive effects. It can also affect the release of neurotransmitters in the brain, leading to changes in mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide in lab experiments include its potent effects on the central nervous system, its significant binding affinity for various receptors, and its potential applications in the development of new drugs. The limitations of using this compound in lab experiments include its potential toxicity and harmful effects on living organisms, as well as the need for specialized equipment and expertise to handle and analyze this compound.
Orientations Futures
There are several future directions for research on 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide, including:
1. Further studies on its mechanism of action and effects on various receptors in the body.
2. Exploration of its potential applications in the development of new drugs for various diseases.
3. Investigation of its potential toxicity and harmful effects on living organisms.
4. Development of new synthesis methods and purification techniques for this compound.
5. Studies on its effects on different cell lines and tissues.
Conclusion:
This compound is a synthetic compound that has significant potential applications in various fields of scientific research. Its potent effects on the central nervous system, significant binding affinity for various receptors, and potential applications in the development of new drugs make it an essential compound for further research. However, its potential toxicity and harmful effects on living organisms and the need for specialized equipment and expertise to handle and analyze this compound make it a challenging compound to work with.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide involves the reaction of 2-(trifluoromethoxy)benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a catalyst such as HCl or H2SO4. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where this compound has been explored are:
1. Neuroscience: TFMPP has been studied for its effects on the central nervous system. It has been found to act as a serotonin receptor agonist and can induce hallucinations and other psychoactive effects.
2. Pharmacology: TFMPP has been studied for its potential applications in the development of new drugs. It has been found to have significant binding affinity for various receptors, including serotonin, dopamine, and adrenergic receptors.
3. Toxicology: TFMPP has been studied for its potential toxicity and harmful effects on living organisms. It has been found to have significant cytotoxic effects and can induce cell death in various cell lines.
Propriétés
IUPAC Name |
2-methyl-N-[2-(trifluoromethoxy)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-7(2)10(16)15-8-5-3-4-6-9(8)17-11(12,13)14/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRXERXVQORGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5721562.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5721568.png)

![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)

![4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)
![4-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721610.png)
![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide](/img/structure/B5721623.png)


![1-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5721656.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-propyl-3-thiophenecarboxamide](/img/structure/B5721668.png)
